

Molecular struc

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Compound of Interest

Compound Name: Dimethyl fluoromalonate

Cat. No.: B1301775

In-Depth Technical Guide: Dimethyl Fluoromalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical and spectroscopic data for **dimethyl fluoromalonate**.

Molecular Structure and Formula

Dimethyl fluoromalonate, also known as dimethyl 2-fluoropropanedioate, is a fluorinated organic compound with significant potential as a building block in pharmaceutical and agrochemical synthesis.

Molecular Formula: $C_5H_7FO_4$ [\[1\]](#)Molecular Weight: 150.10 g/mol [\[1\]](#)CAS Number: 344-14-9[\[1\]](#)

Synonyms:

- Dimethyl 2-fluoromalonate
- Dimethyl 2-fluoropropanedioate
- 2-Fluoro-malonic acid dimethyl ester
- Propanedioic acid, fluoro-, dimethyl ester

The molecular structure of **dimethyl fluoromalonate** is characterized by a central carbon atom bonded to a fluorine atom, a hydrogen atom, and two methoxycarbonyl groups.

```
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C2 [label="C"];
C3 [label="C"];
O1 [label="O"];
O2 [label="O"];
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O4 [label="O"];
F1 [label="F"];
H1 [label="H"];
CH3_1 [label="CH3"];
CH3_2 [label="CH3"];
```

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C2 -- H1 [pos="1.5,1.5!"];
C2 -- C1 [pos="2,2.5!"];
C2 -- C3 [pos="2,0.5!"];
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```
// First ester group
C1 -- O1 [label="="];
C1 -- O2;
O2 -- CH3_1;
```

```
// Second ester group
C3 -- O3 [label="="];
C3 -- O4;
O4 -- CH3_2;
}
```

Caption: Workflow for direct fluorination synthesis.

Methodology:

-

Reaction Setup: In a 500 mL fluorination vessel, dissolve dimethyl malonate (e.g., 20 g) and copper(II) nitrate (e.g., 10 g) in 100 mL of acetonitrile.

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Cooling and Stirring: Cool the reaction mixture to 0–5 °C and stir vigorously using an overhead stirrer.

-

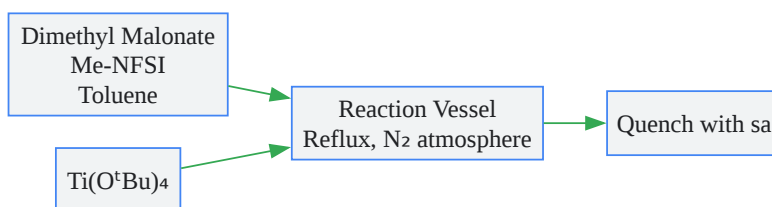
Inert Atmosphere: Purge the system with nitrogen gas for 5 minutes.

- Fluorination: Introduce a mixture of fluorine gas in nitrogen (20% v/v) into the reaction mixture at a controlled rate.
- Reaction Monitoring: The reaction progress can be monitored by techniques such as ^{19}F NMR or GC-MS to determine the extent of fluorination.
- Work-up: After the reaction is complete, purge the vessel with nitrogen. Remove the solvent under reduced pressure.
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. The crude product can be purified by distillation or chromatography.

Synthesis via Lewis Acid-Catalyzed Monofluorination

This method provides an alternative route with high selectivity for the monofluorinated product.^[1]

Experimental Workflow:



Caption: Workflow for Lewis acid-catalyzed synthesis.

Methodology:

- Reaction Setup: To a stirred mixture of dimethyl malonate (1.0 equiv.) and N-fluoro-N-methyl-p-toluenesulfonamide (1.0 equiv.) in dichloromethane (DCM) is added a solution of Lewis acid catalyst (1.0 equiv.) in DCM. The mixture is stirred at room temperature for 1 hour.
- Reaction Conditions: Heat the reaction mixture at reflux for 2 hours.[\[1\]](#)
- Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 1 hour.
- Extraction: Extract the aqueous layer three times with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Logical Relationships in Synthesis

The choice of synthetic route can be guided by several factors, including the desired scale, available reagents, and the complexity of the synthesis.

Key

Scalability
Potential for over-fl
Requires specialized

Caption: Decision pathway for **dimethyl fluoromalonate** synthesis.

This guide provides foundational information for researchers working with **dimethyl fluoromalonate**. It is esse

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References

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- 2. researchgate.net [researchgate.net]
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